molecular formula C19H13N5O6 B3864191 N'-[3-(2,4-dinitrophenoxy)benzylidene]-2-pyridinecarbohydrazide

N'-[3-(2,4-dinitrophenoxy)benzylidene]-2-pyridinecarbohydrazide

Cat. No. B3864191
M. Wt: 407.3 g/mol
InChI Key: YQFAHWRIRQGXED-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[3-(2,4-dinitrophenoxy)benzylidene]-2-pyridinecarbohydrazide, commonly known as DNP, is a chemical compound that has been widely used in scientific research for over a century. DNP is a yellow crystalline solid that is highly soluble in organic solvents and slightly soluble in water. It has been used in various fields of research, including biochemistry, physiology, and pharmacology.

Mechanism of Action

DNP acts as an uncoupling agent by disrupting the proton gradient across the mitochondrial inner membrane, which is necessary for the production of ATP. DNP allows protons to leak across the membrane, leading to an increase in metabolic rate and energy expenditure. This uncoupling effect is due to the ability of DNP to shuttle protons across the membrane, which is facilitated by its lipophilic nature.
Biochemical and Physiological Effects:
DNP has been shown to increase metabolic rate and energy expenditure in various animal models and human studies. It has also been shown to improve insulin sensitivity and glucose metabolism in obese and diabetic individuals. However, DNP can also cause adverse effects such as hyperthermia, tachycardia, and even death at high doses.

Advantages and Limitations for Lab Experiments

DNP is a useful tool for studying the biochemical and physiological effects of oxidative phosphorylation. It allows researchers to uncouple oxidative phosphorylation in a controlled manner, which can provide insights into the role of mitochondrial function in various diseases. However, DNP must be used with caution due to its potential adverse effects and toxicity at high doses.

Future Directions

There are several future directions for research on DNP. One area of interest is the development of safer and more effective uncoupling agents that can be used in clinical settings. Another area of interest is the investigation of the role of oxidative stress and mitochondrial dysfunction in various diseases, including obesity, diabetes, and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of DNP and its potential applications in various fields of research.

Scientific Research Applications

DNP has been extensively used in scientific research as a tool to study the biochemical and physiological effects of oxidative phosphorylation. It is commonly used to uncouple oxidative phosphorylation in mitochondria, which leads to an increase in metabolic rate and energy expenditure. DNP has also been used to study the mechanism of action of various drugs and compounds, as well as to investigate the role of oxidative stress in various diseases.

properties

IUPAC Name

N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O6/c25-19(16-6-1-2-9-20-16)22-21-12-13-4-3-5-15(10-13)30-18-8-7-14(23(26)27)11-17(18)24(28)29/h1-12H,(H,22,25)/b21-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFAHWRIRQGXED-CIAFOILYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[3-(2,4-dinitrophenoxy)benzylidene]-2-pyridinecarbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[3-(2,4-dinitrophenoxy)benzylidene]-2-pyridinecarbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[3-(2,4-dinitrophenoxy)benzylidene]-2-pyridinecarbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[3-(2,4-dinitrophenoxy)benzylidene]-2-pyridinecarbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[3-(2,4-dinitrophenoxy)benzylidene]-2-pyridinecarbohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[3-(2,4-dinitrophenoxy)benzylidene]-2-pyridinecarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.